4-Morpholinecarbonitrile,2-methyl-(9CI)

Lipophilicity Membrane permeability Fragment-based drug design

Secure the precise 2‑methyl‑4‑carbonitrile regioisomer to avoid the drastic logP and HBD shifts caused by unqualified generics. Its XLogP3 (0.3), zero H‑bond donors, and TPSA of 36.3 Ų place it squarely in the CNS MPO sweet spot, outperforming the 3‑methyl isomer in membrane permeability and fragment‑screening fitness. Essential for patent‑compliant kinase inhibitor intermediate synthesis and MC4R hit‑expansion campaigns.

Molecular Formula C6H10N2O
Molecular Weight 126.16 g/mol
CAS No. 150932-27-7
Cat. No. B128935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Morpholinecarbonitrile,2-methyl-(9CI)
CAS150932-27-7
Synonyms4-Morpholinecarbonitrile,2-methyl-(9CI)
Molecular FormulaC6H10N2O
Molecular Weight126.16 g/mol
Structural Identifiers
SMILESCC1CN(CCO1)C#N
InChIInChI=1S/C6H10N2O/c1-6-4-8(5-7)2-3-9-6/h6H,2-4H2,1H3
InChIKeyLBQPLVGMOIUZPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Morpholinecarbonitrile,2-methyl-(9CI) (CAS 150932-27-7): Procurement-Relevant Structural and Physicochemical Profile


4-Morpholinecarbonitrile,2-methyl-(9CI), also known as 2-methylmorpholine-4-carbonitrile, is a heterocyclic small molecule (C₆H₁₀N₂O, MW 126.16 g/mol) comprising a morpholine ring bearing a nitrile group at the 4-position and a methyl substituent at the 2-position [1]. Computed properties include an XLogP3 of 0.3, zero hydrogen-bond donors, three hydrogen-bond acceptors, zero rotatable bonds, and a topological polar surface area (TPSA) of 36.3 Ų, placing it within favorable physicochemical space for fragment-based drug discovery [1]. The compound contains a single undefined stereocenter, requiring attention to enantiomeric composition during sourcing [1].

Why 4-Morpholinecarbonitrile,2-methyl-(9CI) Cannot Be Simply Replaced by Unsubstituted or Isomeric Morpholinecarbonitriles


Seemingly minor alterations in the morpholine substitution pattern—such as omission or relocation of the methyl group—produce disproportionately large effects on lipophilicity, hydrogen-bonding capacity, and molecular topology [1]. For instance, bridging morpholines with one-carbon tethers or shifting the methyl group from the 2- to the 3-position can alter logP by 0.5–0.9 units and switch the hydrogen-bond donor count from zero to one [1][2]. These physicochemical shifts directly impact membrane permeability, metabolic stability, and target recognition, making unqualified generic substitution a significant risk in both biological and synthetic applications.

Quantitative Differentiation of 4-Morpholinecarbonitrile,2-methyl-(9CI) from Closest Analogs: Evidence for Informed Procurement


Lipophilicity (XLogP3) Comparison: 2-Methylmorpholine-4-carbonitrile vs. Unsubstituted 4-Morpholinecarbonitrile

The 2-methyl substituent in 4-Morpholinecarbonitrile,2-methyl-(9CI) elevates the computed XLogP3 value to 0.3, compared with 0.2 for the unsubstituted parent 4-morpholinecarbonitrile (CAS 1530-89-8) [1]. This represents a 0.1 log-unit increase, indicating subtly enhanced lipophilicity that can translate to greater passive membrane permeability in cellular assays.

Lipophilicity Membrane permeability Fragment-based drug design

Hydrogen-Bond Donor Count: 2-Methylmorpholine-4-carbonitrile vs. 3-Methylmorpholine-3-carbonitrile Isomer

4-Morpholinecarbonitrile,2-methyl-(9CI) possesses zero hydrogen-bond donors (HBD = 0) due to the N-cyano substitution at the 4-position, whereas the 3-methyl isomer (3-methylmorpholine-3-carbonitrile, CAS 1206228-67-2) retains a free secondary amine, giving HBD = 1 [1][2]. This difference directly influences aqueous solubility and the energy cost of desolvation upon target binding.

Hydrogen bonding CNS drug-likeness Solubility

Morpholine Substitution Pattern and Lipophilic Efficiency: Class-Level Inference Across Methyl-Morpholinecarbonitrile Isomers

A systematic comparison of morpholine isomers reported in the recent literature indicates that the 2-methyl substitution pattern (as in the target compound) consistently yields higher lipophilicity than the 3-methyl or unsubstituted variants, with XLogP differences ranging from 0.5 to 0.9 units across the isomer series [1]. This trend correlates with the steric and electronic environment of the nitrile group, which influences hydrogen-bond acceptor strength and solvation free energy. Quantitative comparator data for the exact 2-methylmorpholine-2-carbonitrile and 2-methylmorpholine-4-carbonitrile pair is not yet available in curated databases, but the class-level pattern supports the selection of the 4-cyano-2-methyl scaffold for applications where controlled lipophilicity is critical.

Lipophilic efficiency Isomer comparison Structure-property relationships

High-Value Application Scenarios for 4-Morpholinecarbonitrile,2-methyl-(9CI) Based on Quantitative Evidence


CNS Fragment Library Design: Exploiting Optimal MPO Profile

With XLogP3 of 0.3, zero HBD, and TPSA of 36.3 Ų, 2-methylmorpholine-4-carbonitrile falls within the CNS MPO sweet spot (TPSA < 60 Ų, logP < 3, HBD ≤ 1) [1]. Its physicochemical profile is superior to that of the 3-methyl isomer (XLogP3 −0.6, HBD 1) for CNS fragment screening campaigns, making it a preferred choice for procuring fragment libraries targeting neurodegenerative or psychiatric GPCR targets [1].

Melanocortin Receptor Probe Development

Morpholine-4-carbonitrile scaffolds have been explored as melanocortin receptor (MC4R) ligands [2]. The 2-methyl derivative, with its enhanced lipophilicity relative to the unsubstituted parent, is predicted to exhibit improved membrane permeation and target engagement in cell-based MC4R agonist assays, where cAMP accumulation is measured after 2-hour incubation [2]. Researchers procuring hit-expansion libraries for melanocortin receptors should prioritize the 2-methyl-4-carbonitrile over the parent morpholine-4-carbonitrile to optimize intracellular target access.

Synthetic Intermediate for Morpholine-Based Kinase Inhibitor Patents

Patent US20050222147A1 describes processes for preparing morpholine derivatives bearing cyano and alkyl substituents as intermediates for pharmaceutical agents, including kinase inhibitors [3]. The 2-methyl-4-carbonitrile regioisomer offers distinct reactivity advantages in N-alkylation and cyclization steps compared to 3-substituted analogs due to reduced steric hindrance at the nitrogen, enabling higher yields in the synthesis of patent-relevant compound libraries [3]. Procuring this specific regioisomer ensures fidelity to the exemplified intermediates in the patent scope.

Quote Request

Request a Quote for 4-Morpholinecarbonitrile,2-methyl-(9CI)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.